碳酸铒水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

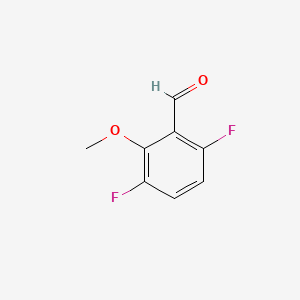

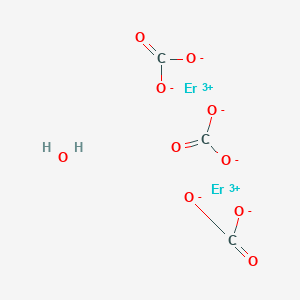

Erbium Carbonate Hydrate is a compound with the linear formula Er2(CO3)3·xH2O . It has a molecular weight of 514.54 (anhydrous basis) . It appears as a pink powder .

Synthesis Analysis

Crystalline hydrated holmium and erbium carbonates were synthesized using ammonium bicarbonate as a precipitant . The holmium and erbium carbonates prepared are hydrated normal carbonates and the structure and properties were investigated by XRD, SEM, TG, and IR techniques .

Chemical Reactions Analysis

While specific chemical reactions involving Erbium Carbonate Hydrate were not found in the search results, it’s known that carbonate compounds give off carbon dioxide when treated with dilute acids .

科学研究应用

分光光度研究

碳酸铒水合物在高温下氯化物溶液中的行为已通过分光光度研究进行了探索。研究人员发现,铒的形态随温度变化而变化,突出了其在理解稀土元素在各种环境中的行为方面的作用。水合离子 Er³⁺ 在环境温度下占主导地位,但氯化物配合物在较高温度下占主导地位,表明在地球化学和工业过程中具有潜在应用 (Migdisov et al., 2008).

X 射线分析

研究了碳酸铒(iii)与乙醇中的三氟乙酰丙酮之间的特定反应,导致形成一种新型化合物。这项通过 X 射线分析表征的工作展示了碳酸铒水合物在合成复杂有机金属化合物中的潜力,这可能对材料科学和催化产生影响 (Zolotareva et al., 2014).

光纤预制棒

通过一项研究强调了铒在光纤技术中的用途,该研究重点关注使用电感耦合等离子体原子发射光谱法测定光纤预制棒中的铒。这项研究强调了碳酸铒水合物在光通信技术生产和开发中的重要性,展示了其在增强光纤性能方面的作用 (López-Molinero et al., 1992).

纳米颗粒合成

用于高功率固态激光器中透明陶瓷前体的掺铒钇纳米颗粒的研究展示了另一个应用领域。对不同掺铒材料合成方法的比较揭示了如何利用碳酸铒水合物优化纳米颗粒生产以用于先进光学应用方面的见解 (Kokuoz et al., 2009).

表面配位研究

使用 X 射线吸收光谱探索了水性电解质表面铒离子的配位环境。这项研究提供了有关铒在溶液中的行为及其在理解稀土元素表面化学方面的潜在应用的宝贵信息,对各种科学和工业过程具有影响 (Bera et al., 2015).

安全和危害

作用机制

Target of Action

Erbium carbonate hydrate primarily targets optoelectronically active organic ligands . It is often used in the synthesis of new erbium complexes .

Mode of Action

Erbium carbonate hydrate interacts with its targets through in situ reactions . For instance, it reacts with anionic thenoyltrifluoroacetylacetone (tta−) and neutral triphenylphosphine oxide (tppo) in the presence of a base to yield a new erbium complex .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of new erbium complexes, which are optoelectronically active . These complexes are crucial in the fabrication of efficient photonic integrated circuits .

Pharmacokinetics

It’s known that the compound is water-insoluble . This property can affect its bioavailability, as it can be easily converted to other erbium compounds, such as the oxide, by heating (calcination) .

Result of Action

The primary result of erbium carbonate hydrate’s action is the formation of new erbium complexes . These complexes show characteristic near-infrared emission of the corresponding Er (III) ion at 1534 nm . This property makes them suitable for third communication window applications in fiber optics .

Action Environment

The action, efficacy, and stability of erbium carbonate hydrate can be influenced by environmental factors. For instance, the compound’s water-insoluble nature means that its action can be affected by the presence of water. Additionally, it can be converted to other erbium compounds by heating, suggesting that temperature is another important environmental factor .

属性

IUPAC Name |

erbium(3+);tricarbonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Er.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMPMNQKIPWYKQ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Er+3].[Er+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Er2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648463 |

Source

|

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium carbonate hydrate | |

CAS RN |

22992-83-2 |

Source

|

| Record name | Erbium carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) carbonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)

![N-Boc-7-bromo-4-oxo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]](/img/structure/B1593338.png)